Mutagenic Activity of 5-Formyl-2′-deoxyuridine vs. 5-Hydroxymethyl-2′-deoxyuridine at the HPRT Locus in Mammalian Fibroblasts
In Chinese hamster fibroblast (CHF) cells, 5-formyl-2′-deoxyuridine (5-fodUrd) promoted mutagenicity at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus, being three orders of magnitude more potent than the free base 5-formyluracil (5-foU). Crucially, neither 5-hydroxymethyluracil (5-hmU) nor 5-(hydroxymethyl)-2′-deoxyuridine induced HPRT mutations under identical conditions [1]. This establishes a qualitative and quantitative functional separation between the formyl and hydroxymethyl oxidation states for mutagenicity readouts.
| Evidence Dimension | Mutagenic activity at the HPRT locus in CHF cells |
|---|---|
| Target Compound Data | 5-Formyl-2′-deoxyuridine (5-fodUrd): Potent HPRT mutagen; 3 orders of magnitude more mutagenic than 5-foU free base |
| Comparator Or Baseline | 5-(Hydroxymethyl)-2′-deoxyuridine (5-hmdUrd): No HPRT mutations detected; 5-hydroxymethyluracil (5-hmU): No HPRT mutations detected |
| Quantified Difference | Qualitative difference: mutagenic vs. non-mutagenic at HPRT locus; quantitative difference: 5-fodUrd ≈ 1000× more mutagenic than 5-foU free base |
| Conditions | Chinese hamster fibroblast (CHF) cell culture; HPRT locus mutation assay |
Why This Matters
For researchers procuring an oxidized deoxyuridine standard for mutagenesis studies, 5-formyl-2′-deoxyuridine is the only C5-oxidized thymidine derivative that produces robust mutagenic signal; substitution with the hydroxymethyl analog yields false-negative results in mammalian mutation assays.
- [1] Klungland A, Paulsen R, Rolseth V, Yamada Y, Ueno Y, Wiik P, Matsuda A, Seeberg E, Bjelland S. 5-Formyluracil and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism. Toxicology Letters. 2001;119(1):71-78. doi:10.1016/s0378-4274(00)00308-8. PMID: 11275423. View Source
